JNJ-42314415
Description
Contextualization of Phosphodiesterase 10A (PDE10A) in Central Nervous System Signaling and Disease Pathophysiology
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that plays a crucial role in regulating intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govfrontiersin.org Its expression is highly concentrated in the medium spiny neurons (MSNs) of the striatum, a key component of the basal ganglia involved in motor control, cognition, and emotional processing. frontiersin.orgpatsnap.comresearchgate.net This specific localization makes PDE10A a critical modulator of signaling cascades downstream of dopamine (B1211576) and glutamate (B1630785) receptors. patsnap.com
PDE10A's function is integral to maintaining the delicate balance between the direct and indirect pathways of the basal ganglia, which are modulated by dopamine D1 and D2 receptors, respectively. patsnap.com By controlling the levels of cAMP and cGMP, PDE10A influences neuronal excitability and synaptic plasticity. patsnap.comresearchgate.net Dysregulation of PDE10A expression or activity has been implicated in the pathophysiology of several CNS disorders. patsnap.com For instance, in schizophrenia, altered dopamine signaling and frontostriatal circuit dysconnectivity are core features, and PDE10A is overexpressed in brain regions rich in dopaminergic neurons. cpn.or.kr In neurodegenerative conditions like Huntington's disease and Parkinson's disease, the degeneration of MSNs and disruptions in the second messenger systems mediated by PDE10A are considered contributing factors to the observed motor and cognitive deficits. nih.govpatsnap.comoup.com Furthermore, mutations in the PDE10A gene have been linked to childhood-onset hyperkinetic movement disorders. thieme-connect.com
Overview of JNJ-42314415 as a Novel PDE10A Inhibitor
This compound is a potent and centrally active inhibitor of phosphodiesterase 10A (PDE10A). medchemexpress.comprobechem.commedkoo.com Its chemical name is 3-[6-(2-methoxyethyl)pyridin-3-yl]-2-methyl-8-morpholin-4-ylimidazo[1,2-a]pyrazine. researchgate.netglixxlabs.com
Biochemical assays have demonstrated its high affinity for the PDE10A enzyme.
| Parameter | Value | Target |
| Ki | 35 nM | Human recombinant PDE10A |
| Ki | 64 nM | Rat recombinant PDE10A |
This compound exhibits significant selectivity for PDE10A over other phosphodiesterase families, with a more than 100-fold higher selectivity. probechem.com This specificity is crucial for minimizing off-target effects and isolating the therapeutic consequences of PDE10A inhibition.
Significance of PDE10A Inhibition as a Therapeutic Strategy in Preclinical Models
The inhibition of PDE10A has emerged as a promising therapeutic strategy in a variety of preclinical models for CNS disorders. patsnap.com By blocking PDE10A, inhibitors like this compound increase the intracellular concentrations of cAMP and cGMP, thereby enhancing signaling through dopamine pathways. patsnap.com This mechanism is believed to underlie the antipsychotic-like, neuroprotective, and pro-cognitive effects observed in animal studies. patsnap.com
Preclinical research has demonstrated that PDE10A inhibitors can produce effects consistent with antipsychotic activity. patsnap.com They have been shown to block conditioned avoidance behavior and behaviors induced by non-dopaminergic stimulants. probechem.com In models of Huntington's disease, PDE10A inhibition has been associated with neuroprotective outcomes and improvements in motor deficits. patsnap.complos.org Specifically, treatment with a PDE10A inhibitor in a mouse model of Huntington's disease led to a reduction in striatal and cortical cell loss and a decrease in microglial activation. plos.org
Furthermore, in a rat model of severe dopamine depletion, a PDE10A inhibitor was able to restore motor function, suggesting a potential non-dopaminergic approach for Parkinson's disease therapy. nih.gov Studies have also indicated that PDE10A inhibition can modulate neuroinflammation, reducing the activation of the NLRP3 inflammasome, which is implicated in sepsis and traumatic nerve injury. mdpi.com These findings from various preclinical models underscore the potential of PDE10A inhibition as a novel therapeutic avenue for a range of debilitating neurological and psychiatric conditions. nih.govresearchgate.net
Properties
CAS No. |
1334165-90-0 |
|---|---|
Molecular Formula |
C19H23N5O2 |
Molecular Weight |
353.42 |
IUPAC Name |
3-[6-(2-Methoxyethyl)pyridin-3-yl]-2-methyl-8-morpholin-4-ylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C19H23N5O2/c1-14-17(15-3-4-16(21-13-15)5-10-25-2)24-7-6-20-18(19(24)22-14)23-8-11-26-12-9-23/h3-4,6-7,13H,5,8-12H2,1-2H3 |
InChI Key |
XVWPXHVWMMHZOG-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=C(CCOC)N=C2)N3C(C(N4CCOCC4)=NC=C3)=N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNJ-42314415; JNJ 42314415; JNJ42314415; |
Origin of Product |
United States |
Discovery and Preclinical Design of Jnj 42314415
Identification of JNJ-42314415 as an Orally Bioavailable Compound
This compound was identified as a centrally active and orally bioavailable phosphodiesterase 10A (PDE10A) inhibitor. medchemexpress.com Despite exhibiting relatively moderate activity in in-vitro studies, the compound demonstrated significant potency and specificity as a PDE10A inhibitor when evaluated in in-vivo models. medchemexpress.com This favorable in-vivo profile suggested that this compound possesses advantageous pharmacokinetic properties, allowing for effective target engagement in the brain following oral administration.
Medicinal Chemistry Program Evolution and Compound Optimization
The development of this compound was the result of a focused medicinal chemistry program centered on the imidazo[1,2-a]pyrazine (B1224502) scaffold. This class of compounds was identified as a promising starting point for the design of potent and selective PDE10A inhibitors. The optimization process likely involved iterative modifications of the core scaffold to enhance potency, selectivity, and drug-like properties. While specific details of the lead optimization campaign that led directly to this compound are not extensively published, the general strategies for this class of inhibitors involve modifications at key positions of the imidazo[1,2-a]pyrazine ring system to improve interactions with the PDE10A active site and to fine-tune physicochemical properties for optimal oral bioavailability and brain penetration.
Structure-Activity Relationships (SAR) of this compound and Related PDE10A Inhibitors
The structure-activity relationship (SAR) studies of the imidazo[1,2-a]pyrazine series were crucial in the design of this compound. These studies elucidated the key structural features required for potent and selective PDE10A inhibition.
The pharmacophore for imidazo[1,2-a]pyrazine-based PDE10A inhibitors, including this compound, generally consists of several key elements that dictate binding affinity and potency. These include:
A core heterocyclic scaffold: The imidazo[1,2-a]pyrazine core serves as the central structural framework that correctly orients the other pharmacophoric groups within the PDE10A active site.
A substituted aryl or heteroaryl group: In this compound, the 3-[6-(2-methoxyethyl)pyridin-3-yl] moiety is a critical component for achieving high potency. This group likely engages in key interactions, such as hydrogen bonding and hydrophobic interactions, with amino acid residues in the active site of the enzyme.
A basic amine moiety: The 8-morpholin-4-yl group in this compound is a common feature in many PDE10A inhibitors. This basic group is often involved in a crucial interaction with a conserved glutamine residue in the active site, which is a hallmark of potent PDE10A inhibitors.
The inhibitory activity of this compound against PDE10A has been quantified, showcasing its high affinity for the enzyme.
| Enzyme Source | Inhibitory Constant (Ki) |
| Human recombinant PDE10A | 35 nM nih.gov |
| Rat recombinant PDE10A | 64 nM nih.gov |
To achieve the desired preclinical profile of this compound, systematic structural modifications were likely undertaken to enhance its selectivity over other phosphodiesterase isoforms and to improve its in-vivo efficacy.
This compound demonstrates high selectivity for PDE10A, with over 100-fold greater affinity for this enzyme compared to the other 10 PDE families. probechem.com This high degree of selectivity is a critical attribute, as it minimizes the potential for off-target effects that could arise from the inhibition of other PDE isoforms. The specific structural features of this compound, such as the nature and substitution pattern of the aryl group at the 3-position and the choice of the morpholine (B109124) ring at the 8-position, are key determinants of this selectivity profile. These modifications were likely guided by an iterative process of design, synthesis, and biological testing to arrive at a compound with an optimal balance of potency, selectivity, and pharmacokinetic properties for in-vivo studies.
Molecular and Cellular Pharmacology of Jnj 42314415
Target Identification and Validation: Focus on PDE10A
JNJ-42314415 is a centrally active inhibitor of phosphodiesterase 10A (PDE10A). medchemexpress.comnih.gov PDE10A is an enzyme that plays a crucial role in modulating signal transduction by metabolizing the intracellular second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov The identification and validation of PDE10A as the primary target for this compound are rooted in its high expression in specific brain regions and its role in neuronal signaling pathways relevant to neuropsychiatric disorders. frontiersin.org
PDE10A is highly localized in the medium spiny neurons (MSNs) of the striatum, a key component of the basal ganglia involved in motor control, reward, and cognition. frontiersin.orgahajournals.org This restricted expression pattern makes it an attractive therapeutic target. frontiersin.org The enzyme is a dual-substrate PDE, meaning it can hydrolyze both cAMP and cGMP. oup.comnih.gov Inhibition of PDE10A leads to an increase in the levels of these cyclic nucleotides, thereby modulating the activity of downstream signaling pathways. oup.com
Characterization of Primary Molecular Target Affinity and Specificity
This compound demonstrates potent and specific inhibition of PDE10A. In vitro studies have shown that it has a high affinity for the enzyme. medchemexpress.com Despite having a relatively lower in vitro activity compared to some other PDE10A inhibitors, this compound has been shown to be a potent and specific inhibitor in vivo. nih.govresearchgate.net
The compound's affinity for human recombinant PDE10A is significant, with studies reporting Ki values of 35 nM. medchemexpress.comprobechem.com For rat PDE10A, the Ki value is reported to be 64 nM. medchemexpress.commedchemexpress.com This high affinity underscores the compound's primary mechanism of action through direct binding and inhibition of the PDE10A enzyme.
| Enzyme Source | Ki Value (nM) | Reference |
|---|---|---|
| Human Recombinant PDE10A | 35 | medchemexpress.comprobechem.com |
| Rat PDE10A | 64 | medchemexpress.commedchemexpress.com |
Off-Target Interaction Profiling in Preclinical Assays
Extensive preclinical profiling has demonstrated that this compound is highly selective for PDE10A with minimal interactions with other receptors and enzymes, a desirable characteristic for minimizing potential side effects. nih.govresearchgate.net In vivo studies have shown that this compound is devoid of significant interactions with various other receptors often associated with the adverse effects of antipsychotic drugs. nih.gov
Specifically, this compound did not show significant activity at:
5-HT2A receptors : No characteristic effects of peripheral 5-HT2A antagonism were observed. researchgate.net
5-HT2C receptors : The compound was devoid of effects characteristic of central 5-HT2C antagonism. researchgate.net
Histamine (B1213489) H1 receptors : No histamine H1 antagonistic activity was detected. researchgate.net
α1-adrenoceptors : The compound did not produce effects indicative of α1-adrenoceptor blockade. researchgate.net
This high degree of specificity for PDE10A distinguishes this compound from many traditional antipsychotic medications that often interact with multiple receptor systems. researchgate.net
Mechanism of Action at the Molecular Level
The primary mechanism of action of this compound is the inhibition of PDE10A, which leads to the modulation of cyclic nucleotide signaling within specific neuronal populations. medchemexpress.comnih.govresearchgate.net
Modulation of Cyclic Nucleotide Signaling (cAMP and cGMP)
By inhibiting PDE10A, this compound prevents the breakdown of cAMP and cGMP, leading to their accumulation within the cell. oup.comnih.gov PDE10A is a dual-substrate enzyme, capable of hydrolyzing both cyclic nucleotides. nih.gov Systemic administration of PDE10A inhibitors in animal models has been shown to cause a significant increase in striatal levels of both cGMP and cAMP. nih.gov This elevation in second messengers subsequently influences the activity of protein kinases, such as protein kinase A (PKA) and protein kinase G (PKG), which in turn phosphorylate various downstream protein targets, altering neuronal function. oup.com
Impact on Striatal Basal Ganglia Circuitry
The striatum, a major component of the basal ganglia, is central to the therapeutic effects of PDE10A inhibitors. nih.govresearchgate.net The basal ganglia are a network of nuclei critical for action selection and motor control. researchgate.net PDE10A inhibition is proposed as a novel approach to modulate the circuitry of the basal ganglia. researchgate.net
The striatum is primarily composed of medium spiny neurons (MSNs), which are GABAergic and represent about 90% of the neurons in this region. wikipedia.org These MSNs are segregated into two main pathways with opposing functions: the direct pathway (dMSNs) and the indirect pathway (iMSNs). wikipedia.org
Direct Pathway (Go) : dMSNs express D1-type dopamine (B1211576) receptors and their activation facilitates movement. wikipedia.org
Indirect Pathway (No-Go) : iMSNs express D2-type dopamine receptors and their activation inhibits movement. wikipedia.org
Functional Consequences on Neurotransmission and Cellular Excitability
The inhibition of phosphodiesterase 10A (PDE10A) by this compound has significant functional consequences on neurotransmission and cellular excitability, primarily within the striatal medium spiny neurons (MSNs) where PDE10A is highly expressed. PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in neuronal signaling. By inhibiting PDE10A, this compound effectively increases the intracellular levels of these cyclic nucleotides, thereby modulating the activity of downstream signaling pathways.
Acetylcholine, another key neuromodulator, influences neuronal excitability and synaptic transmission. nih.gov While direct studies on the interplay between this compound and the cholinergic system are limited, the modulation of striatal neuron excitability by this compound likely interacts with cholinergic inputs. Opioid receptors, which are also present in the striatum, modulate neurotransmission by affecting ion channel function and cAMP levels. nih.gov The increase in cAMP caused by this compound could potentially interact with the signaling cascades regulated by opioid receptors.
Interactions with Dopaminergic Systems in Preclinical Models
Preclinical studies have extensively investigated the interactions of this compound with dopaminergic systems, revealing a profile that shares similarities with but also exhibits key differences from traditional dopamine D2 receptor antagonists. frontiersin.org
In various rodent models, the administration of PDE10A inhibitors like this compound produces behavioral effects that are similar to those of D2 receptor antagonists. frontiersin.orgresearchgate.net For instance, similar to D2 blockers, this compound can antagonize behaviors induced by stimulants. nih.gov However, there are notable distinctions. PDE10A inhibitors, including this compound, generally induce less pronounced catalepsy compared to D2 receptor blockers. nih.gov
A key difference lies in their interaction with dopamine receptor-mediated neurotransmission. While D2 receptor blockers directly antagonize D2 receptors, PDE10A inhibitors like this compound functionally mimic D2 receptor antagonism in the indirect pathway by increasing cAMP levels. oup.com Simultaneously, they enhance D1 receptor-mediated signaling in the direct pathway. oup.comnih.gov This dual action of reducing D2-mediated signaling while potentiating D1-mediated signaling may contribute to a potentially improved side-effect profile compared to pure D2 receptor antagonists. nih.gov For example, at doses that inhibit d-amphetamine-induced hyperlocomotion, PDE10A inhibitors were found to reverse hypolocomotion induced by D1 receptor blockade. researchgate.net
This compound has been shown to be largely devoid of direct interactions with several other neurotransmitter receptors that are often associated with the side effects of antipsychotic drugs. researchgate.net In preclinical tests, this compound did not show effects characteristic of blockade of 5-HT2A, 5-HT2C, histamine H1, or α1-adrenoceptors at doses significantly higher than those required for its primary pharmacological effects. researchgate.netresearchgate.net This contrasts with many D2 receptor blockers which often have activity at these other receptors. researchgate.net The interaction between serotonergic and noradrenergic systems is complex, with 5-HT able to influence noradrenaline release and vice versa, and both systems can be modulated by α1-adrenoceptor activity. researchtrends.netresearchgate.netnih.gov The lack of direct α1-adrenoceptor antagonism by this compound suggests a more specific mechanism of action compared to some antipsychotics. researchgate.net
Biochemical and Cellular Efficacy Assays
The efficacy of this compound has been characterized through a variety of biochemical and cellular assays designed to measure its direct inhibitory effect on the PDE10A enzyme and its functional consequences within cells.
Standard in vitro enzyme inhibition assays are used to determine the potency of a compound against a specific enzyme. bioivt.comnih.gov For this compound, these assays measure its ability to inhibit the enzymatic activity of PDE10A. Despite being identified as a potent and specific PDE10A inhibitor in vivo, this compound displayed relatively low activity in in vitro enzyme inhibition assays when compared to other reference PDE10A inhibitors. nih.govresearchgate.net This highlights that in vitro potency does not always directly translate to in vivo efficacy, as factors like metabolic stability and brain penetration play crucial roles.
| Compound | In Vitro PDE10A Inhibition (IC50) | Reference |
|---|---|---|
| This compound | Relatively low activity compared to reference compounds | nih.govresearchgate.net |
Cell-based assays are critical for understanding the functional consequences of enzyme inhibition within a cellular context. These assays can measure changes in the levels of second messengers, like cAMP and cGMP, and the phosphorylation state of downstream signaling proteins. dokumen.pubmdc-berlin.de Inhibition of PDE10A by this compound leads to an increase in intracellular concentrations of both cAMP and cGMP. nih.gov This elevation in cyclic nucleotides activates downstream protein kinases, such as PKA and PKG, which in turn phosphorylate various substrate proteins. dokumen.pubnih.gov For example, studies with other PDE10A inhibitors have shown increased phosphorylation of DARPP-32 at the PKA-sensitive Thr34 site in striatal slices. frontiersin.org These cell-based assays confirm that by inhibiting PDE10A, this compound effectively modulates the signaling cascades that are crucial for regulating neuronal function. oup.com
| Assay Type | Measured Effect of this compound | Downstream Consequence | Reference |
|---|---|---|---|
| Cyclic Nucleotide Measurement | Increased intracellular cAMP and cGMP | Activation of PKA and PKG signaling pathways | nih.gov |
| Phosphoprotein Analysis | Increased phosphorylation of downstream targets (e.g., DARPP-32) | Alteration of neuronal excitability and gene expression | frontiersin.org |
Assessment of Cellular Functions in Specific In Vitro Models
The cellular functions of this compound have been primarily characterized through its activity as a phosphodiesterase 10A (PDE10A) inhibitor. In vitro assessments have been crucial in determining its potency, selectivity, and the downstream consequences of its enzymatic inhibition on cellular signaling pathways.
The fundamental cellular action of this compound is the inhibition of PDE10A, an enzyme highly expressed in the medium spiny neurons of the striatum that degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). researchgate.netnih.gov In vitro studies using recombinant enzymes have quantified the inhibitory potency of this compound.
Despite what is described as relatively low activity in vitro compared to its in vivo potency, the compound demonstrates notable inhibitory constants (Ki) against both human and rat forms of the PDE10A enzyme. researchgate.net Specifically, assays using baculovirus-infected Sf21 cells to express rat recombinant PDE10A2 have been employed to determine its half-maximal inhibitory concentration (IC50). medchemexpress.com In these assays, which utilize [3H]cAMP as a substrate, this compound demonstrated clear inhibitory effects. medchemexpress.com
| Target | Assay System | Value Type | Value | Reference |
|---|---|---|---|---|
| Human Recombinant PDE10A | Not specified | Ki | 35 nM | medchemexpress.com |
| Rat Recombinant PDE10A | Not specified | Ki | 64 nM | medchemexpress.com |
| Rat Recombinant PDE10A2 | Sf21 cells, [3H]cAMP substrate | IC50 | 190 nM | medchemexpress.com |
A critical aspect of cellular assessment is determining the selectivity of a compound. This compound has been evaluated for its effects on various other receptors to understand its specificity. Research indicates that this compound is highly selective for PDE10A, showing a lack of significant activity at other neurologically relevant receptors. In vitro and in vivo studies have shown that the compound is devoid of antagonistic effects at several G-protein coupled receptors, including:
5-HT2A receptors researchgate.net
5-HT2C receptors researchgate.net
Histamine H1 receptors researchgate.net
α1-adrenoceptors researchgate.net
This high degree of selectivity suggests that the cellular effects observed are attributable to its primary mechanism of PDE10A inhibition rather than off-target interactions.
The inhibition of PDE10A by this compound is hypothesized to preferentially impact signaling in the indirect pathway medium spiny neurons, a key component of striatal output pathways involved in action selection. researchgate.netnih.gov While PDE10A is present in medium spiny neurons of both the direct and indirect pathways, its inhibition has effects that phenocopy the blockade of dopamine D2 receptors, which are characteristic of the indirect pathway. nih.gov
In vitro studies and related ex vivo analyses from animal models indicate that PDE10A inhibition leads to a biased activation of protein kinase A (PKA)-dependent signaling specifically within the indirect pathway medium spiny neurons. nih.gov By preventing the breakdown of cAMP, this compound elevates intracellular cAMP levels, which in turn activates PKA. This downstream effect is considered a crucial element of its cellular mechanism of action, linking enzyme inhibition to the modulation of neuronal activity in specific striatal circuits. nih.gov This modulation of the indirect pathway is thought to suppress behavioral responses without significantly impairing motor function. nih.gov
Preclinical Efficacy Evaluation of Jnj 42314415 in Disease Models
In Vitro Efficacy Studies
JNJ-42314415 has been characterized as a centrally active inhibitor of phosphodiesterase 10A (PDE10A) medchemexpress.com. Despite demonstrating relatively low activity in initial in vitro assessments, further investigation revealed its potent and selective inhibitory profile against PDE10A.
In enzymatic assays, this compound exhibited inhibitory activity against both human and rat recombinant PDE10A. The inhibitory constant (Ki) for human recombinant PDE10A was determined to be 35 nM, while for the rat recombinant enzyme (rPDE10A), the Ki value was 64 nM medchemexpress.com. Further characterization in a cell-based assay using Sf21 cells expressing rat recombinant PDE10A2 demonstrated an IC50 value of 190 nM.
Table 1: In Vitro Enzymatic Inhibition of PDE10A by this compound
| Target Enzyme | Species | Assay Type | Measured Value | Reference |
|---|---|---|---|---|
| PDE10A | Human | Recombinant Enzyme Inhibition (Ki) | 35 nM | medchemexpress.com |
| PDE10A | Rat | Recombinant Enzyme Inhibition (Ki) | 64 nM | medchemexpress.com |
| PDE10A2 | Rat | Recombinant Enzyme in Sf21 cells (IC50) | 190 nM |
These in vitro studies confirmed the direct inhibitory action of this compound on its target enzyme, PDE10A, which is a key signaling protein in brain regions implicated in psychosis.
There is no publicly available scientific literature or preclinical data to suggest that this compound has been investigated for its effects on signaling pathways associated with polycystic kidney disease. Research on this compound has been primarily focused on its neuropsychiatric applications.
A review of the available scientific literature indicates that this compound has not been evaluated using advanced cell culture systems such as organoids or other three-dimensional (3D) culture models. Preclinical in vitro characterization has been limited to enzymatic and more traditional cell-based assays.
In Vivo Efficacy Studies in Animal Models
The potential antipsychotic effects of this compound have been assessed in various murine models designed to mimic aspects of schizophrenia and psychosis. These models are crucial for evaluating the in vivo efficacy of novel compounds targeting central nervous system disorders.
This compound has demonstrated antipsychotic-like activity in rodent models, where it was shown to antagonize stimulant-induced behaviors and inhibit conditioned avoidance behavior nih.gov. These effects were observed at doses that correspond to significant occupancy of the PDE10A enzyme in the striatum nih.gov.
A key finding from these preclinical studies is that PDE10A inhibitors, including this compound, exhibit a more potent effect against behaviors induced by non-dopaminergic stimulants, such as phencyclidine (PCP) and scopolamine, when compared to traditional D2 receptor blockers nih.gov. Conversely, they were found to be less efficient at blocking behaviors induced by dopaminergic stimulants like apomorphine and d-amphetamine nih.gov. This suggests a distinct pharmacological profile compared to existing antipsychotic medications. Furthermore, this compound was observed to induce less pronounced catalepsy than D2 receptor blockers, indicating a potentially improved side-effect profile nih.gov.
Table 2: Summary of Antipsychotic-like Activity of this compound in Murine Models
| Animal Model | Behavioral Measure | Effect of this compound | Comparison to D2 Blockers | Reference |
|---|---|---|---|---|
| Conditioned Avoidance Behavior | Inhibition of avoidance response | Effective | More efficient | nih.gov |
| Phencyclidine-induced hyperactivity | Antagonism of hyperlocomotion | Effective | More efficient | nih.gov |
| Scopolamine-induced behavior | Antagonism of induced behaviors | Effective | More efficient | nih.gov |
| Apomorphine-induced stereotypy | Antagonism of stereotyped behavior | Effective | Less efficient | nih.gov |
| d-Amphetamine-induced behavior | Antagonism of induced behaviors | Effective | Less efficient | nih.gov |
| Catalepsy Induction | Induction of cataleptic state | Present | Less pronounced | nih.gov |
These findings from in vivo studies in murine models support the potential of this compound as an antipsychotic agent with a novel mechanism of action that may offer advantages over existing therapies.
Murine Models of Schizophrenia and Psychosis
Modulation of Dopaminergic Stimulant-Induced Behaviors
This compound has demonstrated the ability to antagonize behaviors induced by both dopaminergic and non-dopaminergic stimulants in animal models. This suggests a potential regulatory role in brain circuits affected by these substances. The compound was less efficient at blocking behaviors induced by direct dopaminergic stimulants like apomorphine and d-amphetamine compared to traditional dopamine (B1211576) D2 receptor blockers. However, it was more efficient than D2 receptor blockers at mitigating behaviors induced by non-dopaminergic stimulants such as phencyclidine and scopolamine. nih.gov These effects were observed at doses that correspond to significant occupancy of the PDE10A enzyme in the striatum. nih.gov
The modulatory effects of this compound are believed to stem from its dual mechanism of action: reducing dopamine D2 receptor-mediated neurotransmission while simultaneously potentiating dopamine D1 receptor-mediated signaling. nih.gov This profile distinguishes it from classic D2 receptor antagonists. nih.gov
| Stimulant | Type | Effect of this compound |
| Apomorphine | Dopaminergic | Antagonized stereotypy |
| d-Amphetamine | Dopaminergic | Antagonized hyperlocomotion |
| Phencyclidine | Non-dopaminergic | Antagonized hyperlocomotion |
| Scopolamine | Non-dopaminergic | Antagonized hyperlocomotion |
Rodent Models for Motor Disorders and Parkinsonian Symptoms
Rodent models are instrumental in the preclinical assessment of potential therapeutics for motor disorders, including symptoms associated with Parkinson's disease. nih.govfrontiersin.org These models aim to replicate key pathological and behavioral features, such as dopaminergic neuron degeneration and subsequent motor impairments, providing a platform to evaluate the efficacy of novel compounds like this compound. frontiersin.org
In preclinical studies, this compound was shown to inhibit conditioned avoidance behavior. nih.gov This behavioral paradigm is a measure of both motor response and cognitive processing, as the animal must learn to avoid an unpleasant stimulus. The inhibition of this behavior by this compound occurred at doses similar to those required for striatal PDE10A occupancy, indicating a target-specific effect. nih.gov When compared to its effect on apomorphine-induced stereotypy, this compound blocked conditioned avoidance behavior more efficiently than traditional D2 receptor blockers, highlighting its distinct pharmacological profile. nih.gov
Unlike antipsychotic agents that primarily act as dopamine D2 receptor blockers, this compound and other PDE10A inhibitors induce less pronounced catalepsy, a state of motor immobility often used as an animal model for the parkinsonian side effects of antipsychotics. nih.gov The cataleptic effects of PDE10A inhibition were found to be potentiated by the D1 antagonist SCH-23390, suggesting that the compound's behavioral profile is influenced by an enhancement of D1 receptor-mediated neurotransmission. nih.gov
| Compound Class | Catalepsy Induction |
| This compound (PDE10A Inhibitor) | Less pronounced |
| Dopamine D2 Receptor Blockers | More pronounced |
Other Exploratory In Vivo Disease Models
Beyond the models of psychosis and motor control, the therapeutic potential of this compound has been considered in other contexts based on the role of PDE10A in the brain. The mechanism of enhancing D1 receptor signaling while reducing D2 receptor signaling suggests potential applications in conditions where dopaminergic function is dysregulated. nih.gov However, specific in vivo studies evaluating this compound in other exploratory disease models were not identified in the search results.
Investigation of Resistance Mechanisms and Overcoming Strategies in Preclinical Models
Identification of Acquired Resistance Mechanisms to PDE10A Inhibitors in Preclinical Settings
While specific studies on acquired resistance to JNJ-42314415 are not extensively documented, preclinical research into the broader class of PDE10A inhibitors allows for the extrapolation of potential resistance mechanisms. These can be broadly categorized into on-target alterations and off-target adaptive changes.
A primary and direct mechanism of acquired resistance to enzyme inhibitors is the development of mutations in the gene encoding the target protein. In the context of this compound, this would involve mutations in the PDE10A gene. Such genetic alterations could theoretically lead to resistance through several means:
Altered Drug Binding: Mutations within the catalytic domain of the PDE10A enzyme could change its conformational structure, thereby reducing the binding affinity of this compound. This would necessitate higher concentrations of the drug to achieve the same level of enzyme inhibition.
Increased Catalytic Activity: It is also conceivable, though less common, that mutations could enhance the catalytic efficiency of PDE10A, requiring a greater degree of inhibition to restore normal cyclic nucleotide levels.
Changes in Protein Expression: Genetic or epigenetic modifications could lead to the overexpression of the PDE10A protein, effectively creating a "sink" that titrates the inhibitor and diminishes its therapeutic effect at standard concentrations.
While somatic mutations in PDE10A are reported to be rare in the context of some cancers, the selective pressure exerted by chronic inhibitor treatment in a preclinical setting could favor the emergence of resistant clones harboring such mutations. nih.gov
Table 1: Hypothetical PDE10A Mutations and Their Potential Impact on Inhibitor Efficacy
| Type of Mutation | Potential Mechanism of Resistance | Predicted Outcome |
| Point mutation in the binding pocket | Steric hindrance or loss of key interactions with the inhibitor. | Reduced binding affinity of this compound. |
| Allosteric site mutation | Conformational change in the active site, indirectly affecting inhibitor binding. | Decreased inhibitor potency. |
| Gene amplification | Increased copy number of the PDE10A gene. | Higher cellular concentration of PDE10A enzyme. |
The cellular environment is highly dynamic, with robust homeostatic mechanisms that can counteract pharmacological perturbations. Chronic inhibition of PDE10A by this compound would lead to sustained elevations of cAMP and cGMP. nih.gov In response, cells could initiate adaptive changes to restore the original signaling equilibrium, leading to a state of functional resistance.
Upregulation of Other Phosphodiesterases: The phosphodiesterase superfamily comprises numerous enzymes with varying substrate specificities and tissue distributions. nih.gov If another PDE isoform that hydrolyzes cAMP or cGMP is expressed in medium spiny neurons, its upregulation could compensate for the inhibition of PDE10A, thereby normalizing cyclic nucleotide levels and circumventing the therapeutic effect of this compound.
Modulation of Downstream Signaling Components: The effects of PDE10A inhibition are mediated through the activation of protein kinase A (PKA) and protein kinase G (PKG). nih.gov Adaptive resistance could arise from alterations in these downstream pathways. For example, a decrease in the expression or activity of PKA/PKG, or an increase in the activity of phosphatases that counteract their actions (such as the DARPP-32-regulated protein phosphatase 1), could dampen the cellular response to elevated cyclic nucleotide levels. nih.gov
Rebalancing of Striatal Pathways: PDE10A inhibitors modulate both the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) striatal output pathways. nih.govnih.gov Resistance could manifest as a re-wiring of these circuits to restore the balance of activity that was disrupted by the drug. This could involve changes in receptor density, neurotransmitter release, or synaptic plasticity.
These adaptive mechanisms represent a form of functional redundancy, where the system develops alternative routes to achieve its baseline state despite the presence of the inhibitor.
Preclinical Strategies to Circumvent Resistance
Anticipating and addressing potential resistance is a cornerstone of modern drug development. Preclinical models offer a platform to explore strategies for preventing or overcoming resistance to PDE10A inhibitors.
Combining this compound with other agents that act on complementary or synergistic pathways is a rational approach to enhance efficacy and potentially forestall the development of resistance. By targeting the system from multiple angles, it becomes more difficult for resistant cells to emerge.
Combination with Dopamine (B1211576) Receptor Modulators: Given the intricate relationship between PDE10A and dopamine signaling, combination with dopamine receptor antagonists or agonists is a logical strategy. For instance, preclinical evidence suggests that the effects of PDE10A inhibition can be potentiated by a D1 antagonist. nih.gov Such a combination might allow for lower doses of each agent, reducing the selective pressure for resistance, while achieving a robust therapeutic effect.
Targeting Parallel Signaling Pathways: Combining a PDE10A inhibitor with a drug that targets a parallel or downstream pathway could create a synthetic lethal interaction in resistant cells. For example, if resistance emerges through the upregulation of another PDE, a combination with a second, non-selective PDE inhibitor or an inhibitor specific to the upregulated isoform could be effective.
Table 2: Potential Combination Strategies with this compound
| Combination Agent Class | Rationale | Potential Benefit |
| Dopamine D1 Receptor Antagonists | Potentiate the effects of PDE10A inhibition on striatal pathways. nih.gov | Enhanced efficacy, potentially allowing for lower doses and reduced resistance pressure. |
| Other PDE Inhibitors | Target compensatory upregulation of other PDE isoforms. | Overcome resistance mediated by functional redundancy. |
| Agents targeting PKA/PKG pathways | Modulate downstream effectors to enhance the signal from PDE10A inhibition. | Restore sensitivity in cells with adaptive downstream changes. |
Should resistance arise from target mutations, the development of next-generation PDE10A inhibitors would be a crucial strategy. These efforts could focus on:
Inhibitors with Novel Binding Modes: Designing compounds that bind to different sites on the PDE10A enzyme or interact with a different set of amino acid residues could render them effective against mutations that confer resistance to first-generation inhibitors like this compound.
Covalent Inhibitors: Inhibitors that form a covalent bond with the target enzyme can achieve sustained inhibition even in the face of mutations that weaken non-covalent binding affinity.
Inhibitors with Optimized Pharmacokinetics: Developing inhibitors with different pharmacokinetic profiles, such as a slower off-rate from the target, could provide a more sustained and profound inhibition that is more difficult for the cell to overcome. nih.gov
The development of new PDE10A inhibitors is an active area of research, driven by the need for improved therapeutic profiles and as a proactive measure against potential resistance. nih.govneurologylive.com
The advent of CRISPR/Cas9 technology has revolutionized the ability to systematically identify genes that contribute to drug resistance. frontiersin.orgnih.gov This powerful tool can be applied in preclinical models to proactively uncover the genetic basis of resistance to this compound.
A typical CRISPR/Cas9 screen would involve:
Creating a knockout library: A large population of cells would be engineered so that each cell has a single gene knocked out from a genome-wide library.
Applying selective pressure: This cell library would then be treated with this compound at a concentration that is toxic to most cells.
Identifying resistant clones: The cells that survive and proliferate are those harboring gene knockouts that confer resistance.
Sequencing and analysis: The identity of the knocked-out genes in the surviving population is determined through deep sequencing, revealing a list of candidate resistance genes.
This unbiased, genome-wide approach can uncover both expected and novel resistance mechanisms, providing invaluable information for developing combination therapies and next-generation inhibitors. frontiersin.orgon24.com It can pinpoint specific signaling pathways that, when disrupted, allow cells to evade the effects of PDE10A inhibition.
Translational Research and Biomarker Discovery Preclinical Focus
Identification of Preclinical Pharmacodynamic Biomarkers for JNJ-42314415 Activity
Pharmacodynamic biomarkers are molecular indicators that provide evidence of a drug's effect on its intended target. cancer.gov The identification of robust PD biomarkers in the preclinical phase is a critical step to demonstrate that a compound like this compound is interacting with its target, PDE10A, and modulating the intended signaling pathways within a living system. researchgate.netnih.gov
This compound functions by inhibiting PDE10A, an enzyme highly expressed in the medium spiny neurons of the striatum. nih.gov PDE10A is unique in its ability to hydrolyze both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two critical second messengers in cellular signaling. nih.govnih.govmedchemexpress.com The inhibition of PDE10A by compounds like this compound is therefore expected to increase the intracellular levels of both cAMP and cGMP. nih.govoup.com
The primary biochemical biomarkers for this compound activity are the levels of these cyclic nucleotides in relevant tissues. nih.gov Studies on PDE10A inhibitors have shown that they effectively increase both cAMP and cGMP signaling in the striatum. nih.gov This modulation is a direct consequence of target engagement and serves as a fundamental indicator of the compound's biochemical effect. oup.com The elevation of these cyclic nucleotides, in turn, influences downstream signaling cascades, including the protein kinase A (PKA) and protein kinase G (PKG) pathways, which are involved in regulating neuronal activity. nih.govoup.com
| Biomarker | Expected Change with this compound | Significance | Relevant Pathway |
|---|---|---|---|
| Cyclic AMP (cAMP) | Increase | Indicates inhibition of cAMP hydrolysis by PDE10A. nih.govoup.com | cAMP/PKA Signaling |
| Cyclic GMP (cGMP) | Increase | Indicates inhibition of cGMP hydrolysis by PDE10A. nih.govnih.gov | cGMP/PKG Signaling |
Electroencephalography (EEG) is a non-invasive technique that measures the brain's electrical activity and serves as a valuable translational biomarker in CNS drug development. psychogenics.comsynapcell.com In preclinical models, such as rodents, EEG can detect changes in brain wave patterns following the administration of a therapeutic agent, providing objective data on the compound's pharmacodynamic effects on brain function. psychogenics.comsynapcell.com
For CNS-active compounds like this compound, quantitative EEG (qEEG) can identify specific signatures of drug activity. frontiersin.org Changes in the power of different frequency bands (e.g., delta, theta, alpha, beta, gamma) can indicate modulation of neuronal circuits affected by the drug. frontiersin.org As PDE10A is densely located in brain regions that integrate cortical and dopamine (B1211576) signaling to modulate behavior, its inhibition by this compound is expected to produce distinct changes in EEG patterns. nih.gov These electrophysiological biomarkers are highly valuable because they are translatable to human studies, allowing for a more seamless bridge between preclinical findings and clinical trial endpoints. psychogenics.comfrontiersin.org The use of EEG in preclinical models helps to characterize the neurophysiological impact of a compound and can help predict its effects in humans. synapcell.com
Confirming that a drug binds to its intended target within the complex environment of a cell is a fundamental challenge in drug discovery. nih.govresearchgate.net The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique developed to directly measure this target engagement in intact cells and tissues. researchgate.netmdpi.com The principle behind CETSA is that when a drug (ligand) binds to its target protein, it generally increases the protein's thermal stability. nih.gov This stabilization makes the protein more resistant to heat-induced denaturation. mdpi.com
To assess target engagement, cells are treated with the drug and then heated to various temperatures. drugtargetreview.com The amount of soluble, non-denatured target protein remaining at each temperature is then quantified, typically by methods like Western blotting or high-throughput immunoassays. mdpi.comdrugtargetreview.com An increase in the amount of soluble protein in drug-treated cells compared to untreated cells indicates that the drug has bound to and stabilized its target. researchgate.net While specific public-domain studies detailing the use of CETSA for this compound are not available, this method is a standard and highly valuable tool for validating the on-target activity of small molecule inhibitors like it. nih.govnih.gov It provides direct, physical evidence of target binding in a physiological context, which is a critical piece of data for any drug development program. researchgate.netmdpi.com
| Step | Description | Purpose |
|---|---|---|
| 1. Treatment | Intact cells or tissues are treated with the drug compound (e.g., this compound). | To allow the drug to enter cells and bind to its target (e.g., PDE10A). researchgate.net |
| 2. Heating | Treated and untreated samples are heated to a range of temperatures. | To induce thermal denaturation of proteins. mdpi.com |
| 3. Lysis & Centrifugation | Cells are lysed, and insoluble, aggregated proteins are separated from the soluble fraction. | To isolate the remaining non-denatured, soluble target protein. researchgate.net |
| 4. Quantification | The amount of soluble target protein is measured in both treated and untreated samples. | To determine if the drug stabilized the protein, confirming target engagement. drugtargetreview.com |
Development of Preclinical Models for Biomarker Discovery and Validation
The discovery and validation of the biomarkers described above rely on the use of sophisticated preclinical models that can effectively replicate aspects of human biology and disease. crownbio.com These models are broadly categorized into in vitro (cell-based) and in vivo (animal-based) systems. crownbio.comnih.gov
In vitro systems are essential for the initial stages of drug and biomarker discovery. crownbio.com Patient-derived cell lines (PDCs) and patient-derived organoids (PDOs) are advanced in vitro models created directly from a patient's tumor tissue. aacrmeetingnews.orgfebs.org These models are increasingly favored over traditional, long-established cancer cell lines because they more accurately retain the genetic and phenotypic characteristics of the original tumor. febs.orge-crt.org
While this compound has been primarily investigated for neuropsychiatric conditions, the principles of using patient-derived models are applicable across therapeutic areas. nih.gov For instance, in oncology, PDCs and PDOs can be used for high-throughput screening to test the efficacy of new compounds and to identify biomarkers of response or resistance. febs.orgcrownbio.com These models can simulate the heterogeneity of patient populations and help identify which molecular subtypes are most likely to respond to a given therapy. aacrmeetingnews.org Conditioned media from these cultures can also be a source of tumor-derived material for biomarker discovery. biorxiv.org
In vivo models are indispensable for understanding how a drug behaves in a whole, living organism. nih.gov They are crucial for validating biomarkers and assessing the relationship between drug exposure, target engagement, and physiological response. nuvisan.com
Patient-Derived Xenografts (PDX): In these models, a fragment of a human tumor is implanted into an immunodeficient mouse, either at the corresponding anatomical location (orthotopic) or under the skin (subcutaneous). certisoncology.comnih.gov PDX models are considered highly clinically relevant because they preserve the architecture and heterogeneity of the original patient tumor. nih.govmednexus.org They are powerful tools for evaluating anti-cancer therapies and for co-clinical trials that can help predict patient response. febs.orgcertisoncology.com
Genetically Modified Animals: These models involve altering the animal's genome to study the function of a specific gene. For a target like PDE10A, mice with a genetic deletion (knockout) of the PDE10A gene have been instrumental. nih.gov By comparing the behavior and physiology of these knockout mice to normal mice treated with a PDE10A inhibitor like this compound, researchers can confirm that the drug's effects are indeed mediated through the inhibition of PDE10A. nih.govnih.gov
Broader Implications and Future Research Directions for Jnj 42314415
JNJ-42314415 as a Chemical Probe for Fundamental Biological Inquiry
The specificity of this compound for the phosphodiesterase 10A (PDE10A) enzyme makes it a valuable chemical probe for dissecting fundamental biological processes. nih.gov A chemical probe is a small molecule used to study and manipulate a biological system, and the utility of this compound in this regard stems from its ability to selectively inhibit PDE10A, thereby allowing researchers to investigate the downstream consequences of this inhibition. nih.govnih.gov
This compound and other selective PDE10A inhibitors have been instrumental in clarifying the role of PDE10A in various physiological and pathological states. nih.govnih.gov PDE10A is an enzyme that breaks down both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two critical second messengers involved in a multitude of cellular signaling pathways. nih.gov The high expression of PDE10A in the medium spiny neurons of the striatum has made it a key target for understanding and potentially treating psychiatric and neurodegenerative disorders. nih.gov
Research utilizing PDE10A inhibitors like this compound has provided insights into its role in:
Cardiac Remodeling: Studies have revealed a novel role for PDE10A in pathological cardiac remodeling and heart failure. nih.gov While PDE10A expression is low in healthy hearts, it increases in pathological conditions. nih.gov Inhibition of PDE10A in cardiac myocytes and fibroblasts leads to an increase in both cAMP and cGMP levels, suggesting a regulatory role in cardiac function. nih.gov
Neuroinflammation and Neuroplasticity: PDE10A inhibition is being investigated for its effects on neuroinflammation and its potential to enhance neuroplasticity through cAMP response element-binding protein (CREB) and dopamine- and cAMP-regulated phosphoprotein 32 (DARPP-32) signaling cascades. oup.com
Schizophrenia and Psychosis: A primary area of investigation for PDE10A inhibitors has been in the treatment of schizophrenia. frontiersin.orgresearchgate.net These inhibitors were developed with the aim of offering an alternative to traditional antipsychotics that primarily target dopamine (B1211576) D2 receptors. nih.govfrontiersin.org While clinical trials did not show the expected efficacy for antipsychotic effects, the research has provided a deeper understanding of the underlying neurobiology of psychosis. researchgate.net
The basal ganglia are a group of subcortical nuclei critical for motor control, habit learning, and action selection. usp.brnih.gov The high and relatively exclusive expression of PDE10A in the striatal medium spiny neurons, the main input nuclei of the basal ganglia, positions this compound as a key tool to probe the function of these circuits. researchgate.netdntb.gov.ua
The basal ganglia circuitry is classically divided into the 'direct' and 'indirect' pathways, which have opposing effects on motor output. usp.br The direct pathway facilitates movement, while the indirect pathway inhibits it. nih.gov Dopamine plays a crucial modulatory role, with D1 receptors activating the direct pathway and D2 receptors inhibiting the indirect pathway. researchgate.net
By inhibiting PDE10A, this compound increases cAMP and cGMP levels in both direct and indirect pathway neurons. oup.com This has complex consequences:
In direct pathway neurons , which express D1 receptors, PDE10A inhibition potentiates D1 receptor signaling. oup.com
In indirect pathway neurons , which express D2 and adenosine A2A receptors, PDE10A inhibition enhances A2A receptor signaling and counteracts D2 receptor signaling. oup.com
This dual action allows researchers to study the intricate balance between these pathways and how their disruption contributes to disorders like Parkinson's disease and Huntington's disease. researchgate.netusp.brnih.gov For instance, studies with PDE10A inhibitors are helping to explore non-dopaminergic therapeutic approaches for Parkinson's disease. researchgate.netvedomostincesmp.ru
Potential for Repurposing or Investigating in Unexplored Preclinical Disease Areas
While the initial focus for this compound was on nervous system diseases, particularly schizophrenia, its mechanism of action suggests potential for investigation in other preclinical disease areas. frontiersin.orgpatsnap.com The role of PDE10A in cyclic nucleotide signaling opens up possibilities in conditions where these pathways are dysregulated. nih.gov
Based on the known functions of PDE10A and the effects of its inhibition, potential areas for future preclinical research include:
Cardiovascular Diseases: Given the findings on PDE10A's role in pathological cardiac hypertrophy, investigating this compound in models of heart failure and other cardiovascular conditions is a logical next step. nih.govnih.gov
Inflammatory Disorders: The involvement of cyclic nucleotides in regulating inflammation suggests that PDE10A inhibitors could be explored in models of inflammatory diseases. frontiersin.orgnih.gov
Substance Abuse and Addiction: The basal ganglia are central to reward and addiction pathways. The ability of this compound to modulate striatal signaling suggests it could be investigated in preclinical models of alcohol and other substance use disorders. researchgate.net
Unaddressed Research Gaps and Future Preclinical Study Designs
Despite the extensive research on this compound and other PDE10A inhibitors, several research gaps remain. Future preclinical studies should be designed to address these unknowns to fully understand the therapeutic potential and biological role of PDE10A inhibition.
| Research Gap | Proposed Future Preclinical Study Design |
| Long-term effects of PDE10A inhibition | Conduct chronic administration studies in relevant animal models to assess the long-term impact on neuronal circuitry, receptor sensitivity, and potential for tachyphylaxis or compensatory mechanisms. |
| Cell-type specific roles of PDE10A | Utilize advanced techniques like cell-type-specific knockout or knockdown of PDE10A in combination with this compound administration to dissect the precise contribution of different neuronal populations to the observed behavioral and physiological effects. |
| Interaction with other neurotransmitter systems | Investigate the interplay between PDE10A inhibition and other key neurotransmitter systems beyond dopamine, such as serotonin, glutamate (B1630785), and acetylcholine, in various brain regions. researchgate.net |
| Efficacy in models of cognitive dysfunction | While some studies have touched upon cognitive effects, more rigorous testing of this compound in a broader range of preclinical models of cognitive impairment associated with schizophrenia, Alzheimer's disease, or Parkinson's disease is warranted. dntb.gov.ua |
| Exploration of novel therapeutic combinations | Design studies to test the synergistic or additive effects of this compound with other pharmacological agents, such as D1 receptor agonists or agents targeting other components of the cyclic nucleotide signaling pathway. nih.gov |
By systematically addressing these research gaps, the scientific community can build a more comprehensive understanding of the therapeutic potential and the fundamental biological roles of targeting PDE10A with chemical probes like this compound.
Q & A
Basic Research Question
- Standardize synthesis protocols with QC checkpoints (e.g., HPLC purity >98%, NMR confirmation).
- Use reference standards from accredited agencies (e.g., USP).
- Document deviations in Supplementary Materials to enable troubleshooting .
How can researchers integrate this compound’s pharmacokinetic data into predictive modeling for human trials?
Advanced Research Question
Employ physiologically based pharmacokinetic (PBPK) modeling tools (e.g., GastroPlus, Simcyp):
Input preclinical PK parameters (CL, Vd, bioavailability).
Adjust for human physiology (e.g., hepatic blood flow, protein binding).
Validate predictions against Phase I microdose studies.
Use Bayesian forecasting to refine models iteratively .
What ethical considerations are critical when designing clinical trials for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
